REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8]O.O=S(Cl)[Cl:12]>C(Cl)Cl>[Cl:12][CH2:8][CH2:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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N1=C(C=CC=C1)CCO
|
Name
|
|
Quantity
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3 mL
|
Type
|
reactant
|
Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed
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Name
|
|
Type
|
product
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Smiles
|
ClCCC1=NC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |